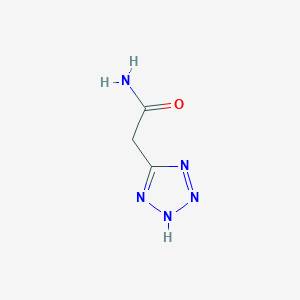

2-(1H-1,2,3,4-tetrazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a chemical compound with the molecular formula C3H5N5O and a molecular weight of 127.11 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Wirkmechanismus

Target of Action

Tetrazole derivatives are known to interact with various biological targets, including angiotensin ii receptors in rat liver membranes .

Mode of Action

Tetrazole derivatives are known to inhibit the binding of angiotensin ii to at1 receptors . This inhibition could potentially lead to changes in cellular signaling and function.

Biochemical Pathways

The inhibition of angiotensin ii binding to at1 receptors can affect various downstream signaling pathways, potentially leading to changes in cellular function .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .

Result of Action

The inhibition of angiotensin ii binding to at1 receptors could potentially lead to changes in cellular signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide. For instance, the compound’s reactivity with acidic materials and strong oxidizers can lead to the liberation of corrosive and toxic gases and heat . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide typically involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc salts or L-proline .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield . This method offers advantages such as reduced reaction time and the use of eco-friendly solvents.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the tetrazole ring.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is an organic compound with a tetrazole ring and an acetamide group, possessing a molecular formula of C4H6N6O and a molecular weight of 166.14 g/mol. The tetrazole ring's stability and reactivity make it a valuable component in medicinal chemistry and drug development. Research indicates that this compound has biological activities and has been tested as an enzyme inhibitor, including protein tyrosine phosphatase 1B (PTP1B), useful in treating metabolic disorders like diabetes, and as an antimicrobial agent against Mycobacterium tuberculosis.

Scientific Research Applications

This compound is applicable in chemistry, biology, medicine, and industry. It can be a building block for synthesizing complex molecules and is explored for its potential as an enzyme inhibitor or receptor modulator. Its derivatives are also investigated as therapeutic agents against metabolic disorders and infections.

Reactivity

This compound's reactivity allows chemical transformations, derivatization, and application in synthetic organic chemistry. Various synthetic routes have been explored to optimize yields and purity. Interaction studies focus on its binding affinities with target proteins, which is critical for understanding its mechanism of action and optimizing its efficacy.

Tetrazoles in general

5-substituted 1H-tetrazoles can be synthesized with high yields . Some have shown in vitro antibacterial activity against Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, while one showed antifungal activity against Penicillium purpurogenum, Aspergillus flavus, and Trichothecium rosium .

Target-based drug discovery

N-substituted-2-(1H-tetrazol-5-yl)acetamides can be synthesized using various solvents, reaction times, and temperatures . One method uses trimethylamine hydrochloride in toluene at 90°C, offering the product with good conversion and yield . The reaction of N-benzyl cyanoacetamide with sodium azide and triethylamine hydrochloride salt in toluene at 90°C for 20 hours yields N-benzyl-2-(1H-tetrazol-5-yl)acetamide in 67% yield . This method allows product isolation via aqueous workup and filtration without requiring tedious purification .

** ضد الالتهابات**

As part of a research program, novel molecules have been synthesized as potential anti-inflammatory agents .

** ضد السرطان**

Vergleich Mit ähnlichen Verbindungen

- 1H-tetrazole-5-acetic acid

- N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide

- (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives

Comparison: 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is unique due to its specific structure and the presence of the acetamide group, which can influence its reactivity and biological activity. Compared to other tetrazole derivatives, it may offer distinct advantages in terms of stability and ease of synthesis .

Biologische Aktivität

2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H6N6O, with a molecular weight of approximately 166.14 g/mol. The compound features a tetrazole ring, known for its stability and reactivity, attached to an acetamide group. This structural arrangement is crucial for its biological interactions and pharmacological potential.

Molecular Targets

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in metabolic disorders such as diabetes.

- Antimicrobial Activity : It has shown promise against Mycobacterium tuberculosis and other pathogens .

Biochemical Pathways

The inhibition of PTP1B can lead to enhanced insulin signaling, which may contribute to its hypoglycemic effects. Additionally, the compound's interaction with microbial enzymes suggests a mechanism that disrupts pathogen viability through enzyme inhibition .

Antimicrobial Properties

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound's activity was assessed using the disc diffusion method, revealing significant zones of inhibition against:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Mycobacterium tuberculosis | 15 |

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity .

Anticancer Activity

Recent studies have suggested that tetrazole derivatives exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth. The specific mechanism involves modulation of apoptosis-related pathways and inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study reported the synthesis of various derivatives that exhibited enhanced biological activity compared to the parent compound. These derivatives were tested for their antimicrobial properties and showed improved efficacy against resistant strains of bacteria .

- Structure-Activity Relationship (SAR) : Research indicated that modifications to the acetamide group significantly affected the biological activity of the tetrazole derivatives. For instance, introducing electron-withdrawing groups enhanced antimicrobial potency.

- Pharmacokinetics : Studies suggest that the compound has favorable pharmacokinetic properties due to its low molecular weight and ability to penetrate biological membranes effectively .

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-2(9)1-3-5-7-8-6-3/h1H2,(H2,4,9)(H,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTJZRPVNVIAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.